Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone
Overview
Description
Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a fluorobenzyl moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone typically involves the reaction of cyclohexylamine with 4-(3-fluorobenzyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the piperazine ring or the fluorobenzyl moiety, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as an inverse agonist at the cannabinoid CB1 receptor, which is involved in various physiological processes including appetite regulation and pain perception . The compound binds to the receptor and inhibits its activity, leading to a reduction in the signaling pathways associated with the receptor.
Comparison with Similar Compounds
Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone can be compared with other similar compounds, such as:
4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylmethanone hydrochloride (LDK1229): This compound also acts as an inverse agonist at the CB1 receptor but has a different substitution pattern on the piperazine ring.
4-(4-Fluorobenzyl)piperazin-1-ylmethanone: This compound is another example of a fluorobenzylpiperazine derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages in certain therapeutic applications.
Properties
IUPAC Name |
cyclohexyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZAIBDSXHGCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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